molecular formula C6H3ClFNO2 B2970776 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0; 922147-45-3

2-Chloro-3-fluoroisonicotinic acid

Cat. No.: B2970776
CAS No.: 628691-93-0; 922147-45-3
M. Wt: 175.54
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acid Chemistry

Halogenated pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more halogen atoms and a carboxylic acid group. mdpi.com The presence and position of these functional groups significantly influence the molecule's electronic properties, reactivity, and biological activity. mdpi.com The introduction of halogen atoms, such as chlorine and fluorine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

2-Chloro-3-fluoroisonicotinic acid is a prime example of this class, possessing a chlorine atom at the 2-position and a fluorine atom at the 3-position of the pyridine ring, with a carboxylic acid group at the 4-position (the "iso" position). This specific arrangement of substituents creates a unique electronic and steric environment, making it a desirable starting material for further chemical modifications. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification, amidation, and other transformations. smolecule.com

Significance as a Privileged Chemical Scaffold and Versatile Intermediate

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The pyridine ring itself is a common feature in many pharmaceuticals. The specific halogenation pattern of this compound enhances its potential as a privileged scaffold. smolecule.com It serves as a crucial building block for the synthesis of novel bioactive molecules with potential therapeutic applications. smolecule.com For instance, it has been utilized in the preparation of ADP receptor antagonists, which are a class of antiplatelet drugs. chembk.com

Beyond pharmaceuticals, its utility extends to materials science and agricultural chemistry. smolecule.com The distinct electronic properties conferred by the halogen atoms make it a candidate for the development of advanced materials, including polymers and coatings. smolecule.com In the agricultural sector, it is being investigated for its potential as an agrochemical, with studies exploring its herbicidal and fungicidal properties. smolecule.com The versatility of this compound as an intermediate stems from the differential reactivity of its functional groups, allowing for selective chemical transformations to generate a diverse array of derivatives. smolecule.com

Chemical and Physical Properties

This compound is a solid at room temperature and typically appears as a white to off-white solid. cymitquimica.comtradeindia.com It has a molecular weight of 175.54 g/mol and a melting point of approximately 199 °C, at which it decomposes. chembk.comsigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂ chembk.comcymitquimica.com
Molecular Weight 175.54 g/mol cymitquimica.comsigmaaldrich.com
Appearance White to Off-White Solid tradeindia.com
Melting Point 199 °C (decomposes) chembk.comsigmaaldrich.com
Purity Typically ≥97% cymitquimica.comsigmaaldrich.com
CAS Number 628691-93-0 chembk.comcymitquimica.com

Synthesis and Reactivity

Several synthetic routes to this compound have been reported in the scientific literature. One common method involves the reaction of 2-chloro-3-fluoropyridine (B99640) with a strong base, such as n-butyllithium, followed by quenching with dry ice (solid carbon dioxide). chembk.comechemi.com This process introduces the carboxylic acid group at the 4-position of the pyridine ring. chembk.comechemi.com Other reported methods include the fluorination of 2-chloro-3-iodopyridine-4-carboxylic acid using potassium fluoride (B91410) and the Sandmeyer reaction of 2-chloro-3-aminopyridine-4-carboxylic acid. smolecule.com

The reactivity of this compound is characterized by the chemical transformations typical of both carboxylic acids and halogenated aromatic compounds. smolecule.com The carboxylic acid group can readily undergo esterification by reacting with alcohols. smolecule.com The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com Under certain conditions, the molecule may also undergo decarboxylation. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNWBLRKHOVSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978602
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-93-0
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Advanced Synthetic Methodologies for 2 Chloro 3 Fluoroisonicotinic Acid

Strategies for Carbon-Carbon Bond Formation in Pyridine (B92270) Systems

The introduction of a carboxylic acid group at the C4 position of the pyridine ring is a critical step in the synthesis of isonicotinic acid derivatives. Various methods have been developed to achieve this transformation, primarily through carboxylation reactions.

Carboxylation Reactions for Isonicotinic Acid Derivatization

Carboxylation of the pyridine ring can be achieved through several pathways, including direct lithiation followed by quenching with carbon dioxide, and transition metal-catalyzed carbonylation reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgresearchgate.net In the context of pyridine chemistry, a directing metalating group (DMG) can guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, usually at the position ortho to the DMG. The resulting lithiated intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

For the synthesis of 2-chloro-3-fluoroisonicotinic acid, a plausible route involves the directed lithiation of a 2-chloro-3-fluoropyridine (B99640) precursor. The fluorine atom at the 3-position can act as a directing group, facilitating lithiation at the C4 position. Subsequent quenching of the lithiated species with dry ice (solid CO₂) would yield the desired isonicotinic acid derivative. clockss.org The regioselectivity of such lithiations can be influenced by factors like the nature of the base, solvent, and temperature. clockss.orgsnnu.edu.cn For instance, the lithiation of 3-fluoropyridine (B146971) with lithium diisopropylamide (LDA) can be regioselective, and the resulting lithiated species can be carboxylated by reaction with carbon dioxide. researchgate.net

The regioselective ortho-lithiation of various halopyridines has been successfully achieved using LDA at low temperatures, affording the corresponding 2,3- and 3,4-disubstituted pyridines upon quenching with electrophiles. researchgate.net For example, 3-chloropyrazine can be regioselectively metalated to give 3-chloro-2-lithiopyrazine, which then reacts with carbon dioxide to form 3-chloropyrazine-2-carboxylic acid. researchgate.net These examples underscore the utility of directed lithiation-carboxylation sequences in the synthesis of functionalized pyridine and related heterocyclic carboxylic acids.

Table 1: Examples of Directed Lithiation and Carboxylation of Pyridine Derivatives
Starting MaterialBaseElectrophileProductYield (%)Reference
3-FluoropyridineLDACO₂3-Fluoropyridine-4-carboxylic acid- researchgate.net
3-ChloropyrazineLDACO₂3-Chloropyrazine-2-carboxylic acid- researchgate.net
3-Iodo-N,N-diisopropyl-2-pyridinecarboxamideLDACO₂2-(Diisopropylcarbamoyl)nicotinic acid- sit.edu.cn
2-[2-(ButCONH)C₆H₄]-5-fluoropyridineLDACO₂2-(2-(N-tert-Butylcarboxamido)phenyl)-5-fluoronicotinic acid80 clockss.org

Palladium-catalyzed carbonylation reactions represent a versatile and efficient method for the synthesis of carboxylic acid derivatives, including esters and amides, from aryl or heteroaryl halides. acs.orgyoutube.com This approach is particularly valuable for the synthesis of pyridine dicarboxylates from dichloropyridines. The reaction typically involves a palladium catalyst, a source of carbon monoxide, and a nucleophile, such as an alcohol, to form the corresponding ester. google.com.na

The synthesis of dimethyl pyridine-2,4-dicarboxylate has been achieved through the regioselective palladium-catalyzed carbonylation of 2,3-dichloroisonicotinic acid methyl ester. Similarly, the dicarbonylation of 2,3-dichloropyridines can be controlled to selectively produce mono- or dicarbonylated products. vulcanchem.com The choice of ligand for the palladium catalyst is crucial in controlling the selectivity and efficiency of the carbonylation reaction. ontosight.ai For instance, the use of a palladium-diphosphine complex has been shown to be effective in the preparation of pyridine-2,3-dicarboxylic acid esters from the corresponding 2,3-dichloropyridine. google.com.na

The general mechanism of palladium-catalyzed carbonylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the resulting aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as an alcohol, leads to the formation of the ester product and regeneration of the Pd(0) catalyst. youtube.com

Table 2: Palladium-Catalyzed Carbonylation of Dichloropyridines
SubstrateCatalystLigandNucleophileProductYield (%)Reference
2,3-Dichloroisonicotinic acid methyl esterPd(OAc)₂XantphosMethanol (B129727)Dimethyl 3-chloropyridine-2,4-dicarboxylate90 (2 steps)
5-Chloro-2,3-dichloropyridinePdCl₂(dppf)dppfMethanolTrimethyl pyridine-2,4,5-tricarboxylate- acs.org
2,3-DichloropyridinePdCl₂(dppb)dppbEthanolDiethyl pyridine-2,3-dicarboxylate- google.com.na

Regioselective Functionalization and Halogen Exchange Strategies

The precise installation of halogen atoms and the selective modification of carboxylic acid groups are essential steps in the synthesis of complex molecules like this compound.

Fluorination and Chlorination Techniques in Pyridine Ring Synthesis

The introduction of fluorine and chlorine atoms onto a pyridine ring can be achieved through various methods, including electrophilic halogenation, nucleophilic substitution (SNAr), and Sandmeyer-type reactions. The regioselectivity of these reactions is highly dependent on the electronic nature of the pyridine ring and the directing effects of existing substituents.

Direct C-H fluorination of pyridines can be accomplished using reagents like silver(II) fluoride (B91410) (AgF₂). acs.org The selectivity of this reaction is influenced by the electronic properties of the pyridine ring, with more electron-rich pyridines reacting more readily. researchgate.net For example, the fluorination of 3-substituted pyridines often occurs selectively at the 2-position. acs.org Halogen exchange, or the "halex" reaction, is another common method for introducing fluorine, where a chloro or bromo substituent is displaced by fluoride, often using a fluoride salt like potassium fluoride. acs.org

The synthesis of chloropyridines can be achieved through several routes. For instance, the Sandmeyer reaction allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate. Current time information in Bangalore, IN. Another approach involves the reaction of pyridine N-oxides with a chlorinating agent. google.com The preparation of 2-chloro-3-nitropyridine-4-carboxylic acid, a potential precursor, can be achieved by the nitration of 2-chloro-4-pyridinecarboxylic acid. The nitro group can subsequently be reduced to an amino group, which can then be a handle for further transformations.

Selective Esterification Processes for Carboxylic Acid Moieties

When a molecule contains multiple carboxylic acid groups, their selective esterification is a common synthetic challenge. This is particularly relevant in the synthesis of derivatives of pyridine dicarboxylates. Several methods have been developed to achieve selective monoesterification.

One approach involves the use of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to activate one carboxylic acid group for esterification. researchgate.net The regioselectivity can be influenced by steric hindrance, with the less hindered carboxylic acid reacting preferentially. Theoretical studies on pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid have shown that the reaction with thionyl chloride is highly regioselective, leading to the formation of the acid chloride at one specific carboxylic acid group. researchgate.netimist.ma This activated intermediate can then be selectively esterified.

Another strategy employs solid-phase catalysts, such as ion-exchange resins or alumina. youtube.comacs.org These methods can offer high selectivity for monoesterification of symmetrical dicarboxylic acids. acs.orgacs.org The selectivity is often attributed to the differential partitioning of the diacid, monoester, and diester between the catalyst surface and the bulk solvent. acs.org For pyridine dicarboxylic acids, the synthesis of specific monoesters has been reported. For example, the 2-isopropyl ester of 2,3-pyridinedicarboxylic acid has been prepared through selective esterification. vulcanchem.com

Precursor Synthesis and Interconversion Pathways

The synthesis of this compound can be efficiently achieved through carefully designed pathways starting from readily available pyridine derivatives. These methods often involve strategic halogenation, lithiation, and functional group interconversions.

A primary route to this compound involves the functionalization of pre-halogenated pyridine rings. This approach leverages the directing effects of existing halogen substituents to achieve regioselective introduction of the carboxylic acid group.

One of the most direct methods starts from 2-chloro-3-fluoropyridine. This synthesis proceeds via a directed ortho-metalation followed by carboxylation. The reaction involves the deprotonation at the C-4 position of the pyridine ring, which is activated by the adjacent chloro and fluoro substituents. This is typically achieved using a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures to ensure regioselectivity and prevent side reactions. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality. Subsequent acidic workup yields the desired this compound. chembk.com

A detailed experimental procedure for this transformation is as follows: n-butyllithium is added to a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C under a nitrogen atmosphere to generate LDA in situ. After a short stirring period, a solution of 2-chloro-3-fluoropyridine in anhydrous THF is added, and the mixture is stirred for several hours at the same low temperature to ensure complete lithiation. The reaction mixture is then poured onto an excess of crushed dry ice. After the excess carbon dioxide has sublimed, the mixture is diluted with water and acidified to a pH of approximately 2 with aqueous hydrochloric acid. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic extracts are washed, dried, and concentrated to afford the crude product, which can be further purified by recrystallization. chembk.com

Table 1: Synthesis of this compound from 2-Chloro-3-fluoropyridine chembk.com

StepReagents and ConditionsStarting MaterialIntermediateProduct
1. Lithiationn-Butyllithium, Diisopropylamine, Anhydrous THF, -78°C, 3 hours2-Chloro-3-fluoropyridine2-Chloro-3-fluoro-4-lithiopyridine-
2. CarboxylationDry Ice (CO₂), then 2M HCl (aq)-2-Chloro-3-fluoro-4-lithiopyridineThis compound

Another potential, though less direct, pathway from a halogenated precursor involves the fluorination of a suitably substituted iodopyridine derivative. For instance, a synthetic sequence could start with the iodination of 2-chloro-4-aminopyridine to produce 2-chloro-3-iodopyridin-4-amine. chemicalbook.com This intermediate would then require conversion of the amino group to a carboxylic acid and subsequent fluorination of the iodo group, for example, using a nucleophilic fluorinating agent like potassium fluoride.

An alternative strategy for the synthesis of this compound is through the transformation of an aminopyridine precursor, most notably via the Sandmeyer reaction or a related diazotization-fluorination sequence.

A key intermediate for this approach is 2-chloro-3-aminopyridine-4-carboxylic acid. The synthesis of this intermediate can be achieved from 2-chloro-4-pyridinecarboxylic acid. The starting carboxylic acid undergoes nitration at the 3-position using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions to yield 2-chloro-3-nitropyridine-4-carboxylic acid. Subsequent reduction of the nitro group, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, affords the desired 2-chloro-3-aminopyridine-4-carboxylic acid.

Table 2: Synthesis of 2-Chloro-3-aminopyridine-4-carboxylic Acid

StepStarting MaterialReagents and ConditionsProductTypical Yield
1. Nitration2-Chloro-4-pyridinecarboxylic acidHNO₃, H₂SO₄, 0-10°C then RT, 1-3 hours2-Chloro-3-nitropyridine-4-carboxylic acid70-85%
2. Reduction2-Chloro-3-nitropyridine-4-carboxylic acidH₂, Pd/C2-Chloro-3-aminopyridine-4-carboxylic acid-

With 2-chloro-3-aminopyridine-4-carboxylic acid in hand, a Sandmeyer-type reaction can be employed to introduce the fluorine atom at the 3-position. smolecule.com This classic transformation involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by the introduction of the fluoride anion. A common method for this fluorination step is the Balz-Schiemann reaction, which utilizes tetrafluoroboric acid or its salts.

A related transformation has been reported for the synthesis of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine. In this modified diazotization reaction, tert-butyl nitrite is used as the diazotizing agent and copper(II) fluoride serves as the fluoride source in an organic solvent. This one-pot process operates under mild conditions (0-60°C) and provides a stable yield of the fluorinated product. google.com This methodology highlights a practical approach for the conversion of an amino group to a fluoro group on a similar pyridine scaffold, which is applicable to the synthesis of this compound from its corresponding amino precursor.

Elucidation of Reaction Mechanisms and Transformations Involving 2 Chloro 3 Fluoroisonicotinic Acid

Mechanistic Studies of Esterification Reactions

The esterification of 2-chloro-3-fluoroisonicotinic acid typically proceeds via the Fischer esterification mechanism when reacted with an alcohol in the presence of a strong acid catalyst. libretexts.orgorganic-chemistry.org This reversible reaction is a cornerstone of organic synthesis for converting carboxylic acids into esters. libretexts.orgmasterorganicchemistry.com

The mechanism unfolds in a series of equilibrium steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the isonicotinic acid by the acid catalyst (e.g., H₂SO₄). libretexts.orgyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

The electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine (B92270) ring increase the acidity of the carboxylic acid proton but also slightly decrease the nucleophilicity of the carbonyl oxygen. However, the activation by a strong acid catalyst effectively overcomes this, allowing the reaction to proceed. To drive the equilibrium towards the product side, either the alcohol is used in large excess, or the water formed during the reaction is removed. libretexts.org

Table 1: Key Steps in Fischer Esterification of this compound
StepDescriptionKey Intermediate
1Protonation of carbonyl oxygen by an acid catalyst.Protonated carboxylic acid (Oxonium ion)
2Nucleophilic attack by the alcohol on the carbonyl carbon.Tetrahedral intermediate
3Proton transfer from the new alkoxy group to a hydroxyl group.Protonated tetrahedral intermediate
4Elimination of a water molecule to reform the C=O double bond.Protonated ester
5Deprotonation to yield the final ester product and regenerate the catalyst.Ester

Palladium-Catalyzed Cross-Coupling and Functionalization Mechanisms

Palladium-catalyzed reactions are powerful tools for the functionalization of halogenated pyridines like this compound. The chlorine atom at the C2 position serves as a reactive handle for various cross-coupling reactions.

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, typically using carbon monoxide (CO). For a substrate like this compound, the reaction would primarily occur at the C-Cl bond. The generally accepted catalytic cycle for the carbonylation of aryl halides involves several key steps. chimia.chnih.gov

The catalytic cycle begins with the oxidative addition of the chloropyridine derivative to a Pd(0) complex. chimia.ch This is often the rate-determining step and results in the formation of a Pd(II) species. chimia.ch Subsequently, CO insertion occurs, where a molecule of carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium complex. The final step is reductive elimination , where a nucleophile (such as an alcohol to form an ester) attacks the acyl-palladium complex, leading to the formation of the carbonylated product and regeneration of the Pd(0) catalyst.

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and carboxylic acid groups, can facilitate the initial oxidative addition step. The choice of ligands on the palladium catalyst is crucial for modulating the catalyst's reactivity and stability throughout the cycle. chimia.ch

While specific studies on cyano-reduction cascades involving this compound are not prevalent, the mechanism can be inferred from related transformations in pyridine synthesis. Cascade reactions, or tandem reactions, involve multiple bond-forming events in a single synthetic operation, enhancing efficiency. researchgate.netnih.gov

A hypothetical cyano-reduction cascade could involve the initial introduction of a cyano group, potentially via a nucleophilic substitution of the chloride. This would be followed by a reduction step. More complex cascades in pyridine synthesis often involve intramolecular cyclizations where a cyano group acts as an electrophile or participates in cycloadditions. nih.gov For instance, some cascade reactions for pyridine synthesis involve Michael addition, intramolecular cyclization, and subsequent aromatization. researchgate.netnih.gov Another strategy involves pericyclic cascade processes where unactivated cyano groups can function as dienophiles in intramolecular Diels-Alder reactions. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.orgorganic-chemistry.org For this compound, the C2-Cl bond is the reactive site.

The catalytic cycle for Suzuki coupling involves three main steps: libretexts.org

Oxidative Addition : A Pd(0) catalyst reacts with the chloropyridine to form a Pd(II) complex.

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The presence of the nitrogen atom in the pyridine ring can sometimes inhibit the reaction by coordinating to the palladium catalyst; however, the electron-withdrawing chloro and fluoro substituents can mitigate this effect, making the pyridine a better substrate for coupling. researchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) species. organic-chemistry.org

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki coupling, it starts with the oxidative addition of the chloropyridine to a Pd(0) complex.

Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) complex.

Reductive Elimination : The final step is the reductive elimination from the palladium complex to yield the alkynylated pyridine and regenerate the Pd(0) catalyst. nih.gov

The regioselectivity of these couplings is high, occurring exclusively at the more reactive C-Cl bond over the C-F bond.

Table 2: Comparison of Palladium-Catalyzed Coupling Mechanisms
ReactionKey StepsCoupling PartnerTypical Catalyst System
Suzuki CouplingOxidative Addition, Transmetalation, Reductive EliminationOrganoboron compound (e.g., R-B(OH)₂)Pd(0) complex, Base (e.g., K₂CO₃, K₃PO₄)
Sonogashira CouplingOxidative Addition, Transmetalation (via Cu-acetylide), Reductive EliminationTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt, Amine Base
CarbonylationOxidative Addition, CO Insertion, Nucleophilic Attack/Reductive EliminationCarbon Monoxide (CO) + Nucleophile (e.g., ROH)Pd(0) complex, Ligands (e.g., dppf)

Nucleophilic Aromatic Substitution (SNAr) Pathways in Pyridine Chemistry

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This property, combined with the presence of strong electron-withdrawing groups like fluorine and chlorine, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgacs.org This reaction is a primary pathway for introducing nucleophiles onto the pyridine ring. youtube.com

The SNAr mechanism is a two-step addition-elimination process: wikipedia.org

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at the C2 position, which is more labile than fluorine in SNAr). This attack is favored because the electron-withdrawing substituents and the ring nitrogen can stabilize the resulting negative charge. wikipedia.org The attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The rate of SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I is often the order for activated aryl substrates, though this can vary) and the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. rsc.org For halopyridines, the C2 and C4 positions are particularly activated towards nucleophilic attack because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.com

Investigations into Selective Dehalogenation Reaction Pathways

Selective dehalogenation, or hydrodehalogenation, is the process of removing a halogen atom and replacing it with a hydrogen atom. For a dihalogenated compound like this compound, achieving selectivity between the C-Cl and C-F bonds is a significant challenge. Generally, the C-Cl bond is weaker and more reactive than the C-F bond, allowing for its selective removal under controlled conditions.

Common methods for dehalogenation involve catalytic hydrogenation. In this process, the substrate is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base. The mechanism typically involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis to replace the chlorine with hydrogen. The base is often required to neutralize the HCl formed during the reaction.

The selectivity arises from the difference in bond dissociation energies and the kinetics of oxidative addition to the catalyst surface. The C-Cl bond will react preferentially over the much stronger and less reactive C-F bond, allowing for the synthesis of 3-fluoroisonicotinic acid from the 2-chloro-3-fluoro precursor.

Design and Synthesis of 2 Chloro 3 Fluoroisonicotinic Acid Derivatives

Synthesis of Fluorinated and Halogenated Pyridine-2,4-dicarboxylate Derivatives

The synthesis of fluorinated and halogenated pyridine-2,4-dicarboxylate derivatives represents a key area of research, as these compounds can serve as important intermediates or as molecules of interest themselves. researchgate.netgoogle.com One approach to obtaining these structures involves the oxidation of appropriately substituted pyridine (B92270) precursors. For instance, 4-cyanopyridine (B195900) can be converted to pyridine-2,4-dicarboxylic acid through a process involving reaction with formamide (B127407) in the presence of a peroxodisulfate, followed by alkaline hydrolysis. google.com This method can be adapted for precursors with different substitution patterns to yield a variety of pyridine-2,4-dicarboxylic acids.

Another strategy involves the direct manipulation of the pyridine ring. For example, fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA) have been synthesized to explore their properties as inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases. researchgate.net The introduction of fluorine or trifluoromethyl groups at various positions on the 2,4-PDCA scaffold has been shown to modulate inhibitory activity and selectivity. researchgate.net The synthesis of these derivatives often starts from commercially available substituted pyridines, which are then subjected to a series of reactions, such as carbonylation and saponification, to install the desired carboxylate groups. researchgate.net

The following table summarizes a synthetic approach to a pyridine-2,4-dicarboxylate derivative:

Starting MaterialReagents and ConditionsProduct
4-Cyanopyridine1. Formamide, Peroxodisulfate2. Alkaline HydrolysisPyridine-2,4-dicarboxylic acid google.com

Methyl Esters and Other Carboxylic Acid Ester Derivatives

The esterification of 2-chloro-3-fluoroisonicotinic acid is a fundamental transformation that yields versatile intermediates for further synthetic elaborations. The methyl ester, in particular, is a common derivative.

One reported synthesis of methyl 2-chloro-3-fluoroisonicotinate involves treating this compound with thionyl chloride to form the acid chloride. This intermediate is then reacted with methanol (B129727) to produce the desired methyl ester. echemi.com An alternative route starts with the lithiation of 2-chloro-3-fluoropyridine (B99640) at low temperatures, followed by quenching with carbon dioxide to generate the carboxylic acid in situ, which can then be esterified. echemi.com

The synthesis of various esters of halogenated nicotinic acids has also been explored. For example, ethyl 2-chloro-5-fluoro-nicotinate has been prepared from 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester through hydrogenation using a Lindlar catalyst or a palladium-on-carbon catalyst. patsnap.com The selective removal of one chlorine atom is a key step in this process.

A summary of representative esterification reactions is provided in the table below:

Starting MaterialReagents and ConditionsProductReference
This compound1. Thionyl chloride2. MethanolMethyl 2-chloro-3-fluoroisonicotinate echemi.com
2-Chloro-3-fluoropyridine1. Lithium diisopropylamide, -78°C2. Carbon dioxide3. EsterificationMethyl 2-chloro-3-fluoroisonicotinate echemi.com
2,6-Dichloro-5-fluoro-nicotinic acid ethyl esterHydrogen, Lindlar catalyst, TriethylamineEthyl 2-chloro-5-fluoro-nicotinate patsnap.com

Structurally Related Pyridine Carboxylic Acid Analogs and Isomers

The synthesis of structural analogs and isomers of this compound provides valuable insights into structure-activity relationships and expands the chemical space for discovery.

Exploration of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are foundational building blocks in medicinal and materials chemistry. ontosight.aichempanda.com A significant area of exploration involves the synthesis of isonicotinic acid hydrazides and their corresponding hydrazones. nih.govresearchgate.net These are typically prepared through the condensation reaction of isonicotinic acid hydrazide with various aldehydes or ketones. nih.govresearchgate.net The resulting compounds have been investigated for a range of biological activities. nih.govnih.gov

The derivatization of the isonicotinic acid core can lead to a wide array of structures with diverse properties. ontosight.ai For example, the introduction of different substituents on the pyridine ring or modification of the carboxylic acid group can significantly alter the molecule's chemical and biological characteristics. ontosight.ai

Synthesis of Nicotinic Acid Isomers (e.g., 2-Chloro-5-fluoronicotinic acid, 2-Chloronicotinic acid)

The synthesis of nicotinic acid isomers, such as 2-chloro-5-fluoronicotinic acid and 2-chloronicotinic acid, has been extensively studied due to their importance as intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgatlantis-press.com

2-Chloro-5-fluoronicotinic acid can be synthesized through several routes. One method involves the selective reduction of 2,6-dichloro-5-fluoronicotinic acid or its esters. google.comgoogle.com Another approach starts from 2-hydroxynicotinic acid, which undergoes nitration, chlorination, reduction of the nitro group, and finally a Schiemann reaction (diazotization followed by thermal decomposition of the diazonium fluoroborate) to introduce the fluorine atom. google.com

2-Chloronicotinic acid synthesis can be achieved by various methods. wikipedia.org One common route is the chlorination of nicotinic acid N-oxide with reagents like phosphorus oxychloride. patsnap.com Another strategy involves the oxidation of 2-chloro-3-methylpyridine. patsnap.com A multi-step synthesis starting from acetaldehyde, sodium methylate, and methyl formate (B1220265) has also been reported, proceeding through a cyclization precursor. patsnap.com Furthermore, 2-chloronicotinic acid can be prepared from 3-cyanopyridine (B1664610) N-oxide by reaction with phosphorus oxychloride followed by hydrolysis of the resulting 2-chloro-3-cyanopyridine. google.com

The following table outlines some synthetic pathways to these nicotinic acid isomers:

Target CompoundStarting MaterialKey Synthetic StepsReference
2-Chloro-5-fluoronicotinic acid2,6-Dichloro-5-fluoronicotinic acidSelective reduction google.comgoogle.com
2-Chloro-5-fluoronicotinic acid2-Hydroxynicotinic acidNitration, Chlorination, Reduction, Diazotization/Fluorination google.com
2-Chloronicotinic acidNicotinic acid N-oxideChlorination with POCl₃ patsnap.com
2-Chloronicotinic acid3-Cyanopyridine N-oxideReaction with POCl₃, Hydrolysis google.com

Complex Scaffold Incorporation: Pyrrolo[2,3-b]pyridine and Related Heterocycles

The incorporation of the this compound motif into more complex heterocyclic systems, such as pyrrolo[2,3-b]pyridines (7-azaindoles), has led to the development of key pharmaceutical intermediates. nih.govresearchgate.net A practical synthesis of 2-[ (1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid, a significant drug intermediate, has been described. nih.gov

The synthesis of this complex molecule involves the preparation of two key building blocks. nih.gov The first is a 4-substituted pyrrolo[2,3-b]pyridine, which can be synthesized from 7-azaindole (B17877). nih.govresearchgate.net A regioselective chlorination of 7-azaindole via its N-oxide is a crucial step to introduce functionality at the 4-position. nih.gov The second building block is a suitably substituted nicotinic acid, such as 2,6-dichloro-5-fluoronicotinic acid, which can undergo selective monodechlorination. nih.gov These two fragments are then coupled to form the final product. nih.gov

The synthesis of various substituted pyrrolo[2,3-b]pyridines often involves Suzuki or Sonogashira coupling reactions to introduce diversity at different positions of the heterocyclic core. researchgate.netnih.gov For instance, 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridines can be prepared via Suzuki coupling of a 4-chloro-2-iodo-pyrrolo[2,3-b]pyridine precursor with various arylboronic acids. nih.gov

The following table provides a high-level overview of a synthetic strategy for a complex pyrrolo[2,3-b]pyridine derivative:

Building Block 1Building Block 2Coupling ReactionFinal ProductReference
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine2,6-Dichloro-5-fluoronicotinic acidNucleophilic aromatic substitution2-[ (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 3 Fluoroisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For fluorinated pyridine (B92270) derivatives like 2-Chloro-3-fluoroisonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is often employed for unambiguous structural assignment. nih.gov

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the context of this compound and its derivatives, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring.

For instance, the ¹H NMR spectrum of a related compound, a salt of 2-chloro-5-fluoronicotinic acid, recorded in deuterated acetone (B3395972) (CD₃COCD₃), displays two distinct signals for the aromatic protons. google.com A doublet of doublets at δ 8.05 ppm with coupling constants of J=2.9 Hz and 8.2 Hz, and a doublet at δ 8.47 ppm with a coupling constant of J=2.9 Hz, are observed. google.com The splitting patterns and coupling constants provide definitive evidence for the relative positions of the substituents on the pyridine ring. Similarly, the methyl ester of this compound has been synthesized from the parent acid for further synthetic modifications. nih.gov

Detailed ¹H NMR data for derivatives of this compound can be found in various research studies. For example, the synthesis of dimethyl 3-fluoropyridine-2,4-dicarboxylate, a derivative of this compound, involved a palladium-catalyzed carbonylation of the corresponding methyl ester. nih.gov The ¹H NMR spectrum of this dicarboxylate in CDCl₃ shows signals at δ 8.65 (d, J = 4.7 Hz, 1H), 7.96 (t, J = 4.8 Hz, 1H), 4.05 (s, 3H), and 4.02 ppm (s, 3H), confirming the structure of the elaborated product. nih.gov

Table 1: Illustrative ¹H NMR Data for a Derivative of this compound

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
Dimethyl 3-fluoropyridine-2,4-dicarboxylateCDCl₃8.65d4.7Pyridine H nih.gov
7.96t4.8Pyridine H nih.gov
4.05s-OCH₃ nih.gov
4.02s-OCH₃ nih.gov

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In fluorinated compounds, the coupling between carbon and fluorine atoms (J-coupling) offers additional structural clues.

The ¹³C NMR spectrum of dimethyl 3-fluoropyridine-2,4-dicarboxylate, a derivative of this compound, reveals the presence of all nine carbon atoms with characteristic chemical shifts and C-F coupling constants. nih.gov The spectrum, recorded in CDCl₃, shows signals at δ 162.9 (d, J = 6.0 Hz), 162.7 (d, J = 2.1 Hz), 157.0 (d, J = 283.0 Hz), 145.3 (d, J = 7.3 Hz), 138.9 (d, J = 11.0 Hz), 128.3, 127.9 (d, J = 10.1 Hz), 53.3, and 53.2 ppm. nih.gov The large coupling constant for the carbon directly attached to the fluorine atom (C-3) is a hallmark of such structures.

Table 2: ¹³C NMR Data for Dimethyl 3-fluoropyridine-2,4-dicarboxylate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
162.9d6.0C=O nih.gov
162.7d2.1C=O nih.gov
157.0d283.0C-F nih.gov
145.3d7.3Pyridine C nih.gov
138.9d11.0Pyridine C nih.gov
128.3s-Pyridine C nih.gov
127.9d10.1Pyridine C nih.gov
53.3s-OCH₃ nih.gov
53.2s-OCH₃ nih.gov

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The chemical shift of the fluorine signal is indicative of its electronic environment.

For a salt of the related compound 2-chloro-5-fluoronicotinic acid, the ¹⁹F NMR spectrum in CDCl₃ shows a doublet at δ -130.4 ppm with a coupling constant of J=9.2 Hz. google.com In the case of dimethyl 3-fluoropyridine-2,4-dicarboxylate, the ¹⁹F NMR spectrum in CDCl₃ exhibits a doublet at δ -118.3 ppm with a coupling constant of J = 5.9 Hz. nih.gov These values are crucial for confirming the presence and position of the fluorine substituent on the pyridine ring. The chemical shifts are typically reported relative to a standard such as CFCl₃. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the purification and characterization of synthetic compounds. In the synthesis of derivatives of this compound, LC-MS can be employed to monitor the progress of reactions and to confirm the molecular weight of the products. For example, in the synthesis of various biologically active compounds, this compound serves as a starting material, and the intermediates and final products are often characterized by LC-MS to ensure their identity and purity. hzdr.de

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as carboxylic acids and their derivatives. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

High-resolution mass spectrometry (HRMS) with ESI is often used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For example, the HRMS (ESI) analysis of dimethyl 3-fluoropyridine-2,4-dicarboxylate showed an m/z value of 214.0511 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 214.0510 for C₉H₉O₄NF. nih.gov This level of accuracy provides strong evidence for the assigned molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for a Derivative of this compound

CompoundIonization ModeCalculated m/zFound m/zFormulaReference
Dimethyl 3-fluoropyridine-2,4-dicarboxylateESI+214.0510214.0511[C₉H₈O₄NF + H]⁺ nih.gov

Computational Prediction of Collision Cross Section (CCS) in MS

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter derived from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. The prediction of CCS values is increasingly important for the structural elucidation of small molecules, especially in workflows for identifying unknown compounds. nih.govarxiv.org

For a molecule like this compound, computational CCS prediction serves as a valuable tool to complement experimental data. Machine learning models, such as those based on Support Vector Machines (SVM), are developed using large datasets of experimentally measured CCS values and molecular descriptors. nih.govmdpi.com These models can predict CCS values for various adducts, such as [M+H]⁺ or [M+Na]⁺, with median relative errors often below 2-3%. nih.govmdpi.com

The prediction process typically involves:

Generating the 3D structure of the ion of interest (e.g., protonated this compound). nih.gov

Calculating a set of molecular descriptors that encode structural information.

Using a trained machine learning algorithm to predict the CCS value based on these descriptors. mdpi.com

While highly accurate for many compounds, prediction models can sometimes show larger errors for molecules containing halogens. nih.gov Nonetheless, the predicted CCS value is a crucial parameter. It helps to differentiate between isomers, which may have identical masses but different three-dimensional shapes, and increases the confidence in compound identification when matched with experimental IM-MS data. arxiv.org High-performance computing software can accurately calculate CCS for a wide range of molecules using the trajectory method. sci-hub.se

Table 1: Parameters in Computational CCS Prediction This table is illustrative of the general approach, as specific predicted values for the title compound are not publicly available.

Parameter Description Relevance to this compound
Molecular Ion The ionized form of the molecule being analyzed (e.g., [M+H]⁺). Determines the charge state and initial structure for CCS calculation.
Molecular Descriptors Numerical values that describe the chemical and physical properties of the molecule. Used by machine learning models to correlate structure with CCS. mdpi.com
Prediction Algorithm The computational model used (e.g., Support Vector Machine, Deep Learning). arxiv.orgnih.gov The choice of algorithm affects the accuracy of the predicted CCS value.
Predicted CCS (Ų) The calculated collision cross section value in square angstroms. Provides a theoretical value to compare against experimental data for structural confirmation.

| Prediction Error (%) | The typical deviation between predicted and experimental values. | Generally low (1-5%), but can be higher for halogenated compounds. arxiv.orgnih.gov |

Vibrational Spectroscopy for Functional Group and Conformation Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational and intermolecular interactions of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For pyridine-carboxylic acids, the IR spectra are often characterized by broad absorption bands resulting from strong hydrogen bonding. jst.go.jp

In the solid state, this compound is expected to exhibit characteristic absorptions associated with its carboxylic acid and substituted pyridine moieties. The strong hydrogen bonding between the carboxylic acid group and the pyridine nitrogen (O-H···N) or between two carboxylic acid molecules (O-H···O) leads to very broad O-H stretching bands, typically observed in the 2500-3000 cm⁻¹ region. jst.go.jp The carbonyl (C=O) stretching vibration is also a prominent feature, usually appearing as a strong band around 1700 cm⁻¹. The precise positions of C-Cl and C-F stretching vibrations provide further structural confirmation.

Table 2: Expected Characteristic IR Absorption Bands for this compound Based on data from related pyridine-carboxylic acid derivatives. jst.go.jpnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
O-H Stretch (H-bonded) 2500 - 3000 (very broad) Carboxylic acid O-H group involved in strong intermolecular hydrogen bonding. jst.go.jp
C=O Stretch ~1700 Carbonyl group of the carboxylic acid.
C=C, C=N Ring Stretch 1400 - 1600 Aromatic ring stretching vibrations of the pyridine core.
O-H In-plane Bend 1300 - 1400 In-plane bending of the carboxylic acid O-H, often coupled with C-O stretching. jst.go.jp
C-F Stretch 1100 - 1250 Stretching vibration of the carbon-fluorine bond.

| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. nih.gov |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and is an excellent tool for studying the low-frequency modes corresponding to the lattice vibrations of the crystal.

For this compound, a Raman spectrum would provide detailed information about the pyridine ring breathing modes and the symmetric vibrations of the substituents. While a specific spectrum for the title compound is not detailed in available literature, data for closely related compounds like 3-chloroisonicotinic acid and other halogenated nicotinic acids have been successfully analyzed using FT-Raman spectroscopy. nih.govresearchgate.netresearchgate.net Often, these experimental studies are combined with quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a precise assignment of the observed vibrational modes. researchgate.netorcid.org This combined approach allows for the investigation of conformational isomers and the subtle effects of intermolecular interactions on the vibrational frequencies. researchgate.netorcid.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Determination of Crystal Structures and Unit Cell Parameters

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related compounds provides a strong basis for predicting its likely solid-state conformation. For instance, single-crystal X-ray diffraction studies have been performed on numerous derivatives, including 3-chloroisonicotinic acid, 2-chloronicotinic acid, and complexes of 2-fluoroisonicotinic acid. researchgate.netresearchgate.netresearchgate.netiucr.org

These studies reveal that such compounds typically crystallize in common space groups like P2₁/n (monoclinic) or Pna2₁ (orthorhombic). iucr.orgresearchgate.net The analysis would yield precise unit cell parameters (a, b, c, α, β, γ) that define the fundamental repeating unit of the crystal. The molecule itself is expected to be largely planar to maximize conjugation. iucr.org

Table 3: Representative Crystallographic Data for Related Isonicotinic and Nicotinic Acid Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
3,5-Difluoroisonicotinic acid Monoclinic P2₁/n a = 6.8050 Å, b = 6.8443 Å, c = 12.7196 Å, β = 94.562° researchgate.net
3-Bromoisonicotinic acid Triclinic P1̅ a = 7.2512 Å, b = 7.3916 Å, c = 7.4920 Å, α = 65.065°, β = 68.858°, γ = 64.919° researchgate.net

| 2-Chloronicotinic acid | Orthorhombic | Pna2₁ | a = 8.2741 Å, b = 13.1807 Å, c = 5.7182 Å | iucr.org |

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound would be dominated by strong hydrogen bonds and potentially weaker halogen bonds. The primary interaction is expected to be the hydrogen bond formed by the carboxylic acid group. Depending on the steric and electronic influences of the chloro and fluoro substituents, this could manifest in two common synthons observed in related structures:

Acid-Pyridine Heterosynthon: A robust O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom of an adjacent molecule, forming infinite chains. researchgate.netiucr.org

Acid-Acid Homosynthon: A centrosymmetric dimer formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net

Strategic Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2-Chloro-3-fluoroisonicotinic acid serves as a fundamental building block in the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations, including nucleophilic substitution of the chlorine atom and reactions typical of carboxylic acids. smolecule.com

The compound is a recognized intermediate in the synthesis of pharmaceuticals. tradeindia.com Its structure is a key component for creating novel bioactive molecules with potential for new drug development. smolecule.com It has been reported in the literature as a precursor for preparing ADP receptor antagonist antiplatelet drugs. chembk.com

A notable application is in the synthesis of inhibitors for human 2-oxoglutarate (2OG) dependent oxygenases. In a multi-step synthesis, this compound is first converted to its methyl ester. This intermediate then undergoes a palladium-catalyzed carbonylation to produce dimethyl 3-fluoropyridine-2,4-dicarboxylate. nih.gov Subsequent hydrolysis yields 3-fluoropyridine-2,4-dicarboxylate, a compound investigated for its inhibitory effects on critical human enzymes. nih.gov

In the field of agricultural chemistry, this compound is explored as a potential precursor for new agrochemicals. smolecule.com Research is investigating its use in developing compounds with herbicidal and fungicidal properties. smolecule.com The incorporation of fluorine atoms into agrochemicals is a growing trend, as it can enhance the efficacy and metabolic stability of pesticides and herbicides, potentially leading to more effective crop protection agents.

The distinct arrangement of functional groups makes this compound a valuable scaffold for synthesizing novel organic compounds. The presence of both electron-withdrawing fluorine and a displaceable chlorine atom on the pyridine (B92270) ring, along with the carboxylic acid group, allows for sequential and regioselective reactions. For instance, the synthesis of 3-fluoropyridine-2,4-dicarboxylates demonstrates how the initial scaffold of this compound can be elaborated into a more complex structure for biological screening. nih.gov The ability to perform nucleophilic substitution on the chlorine atom opens pathways to a diverse range of derivatives for further chemical exploration. smolecule.com

Applications as Catalysts and Reagents in Chemical Transformations

While primarily used as a structural building block, the properties of this compound also lend it to applications as a ligand in coordination chemistry. The pyridine nitrogen and carboxylic acid group can coordinate with metal centers. This characteristic is particularly relevant in the formation of metal-organic frameworks (MOFs), where it can act as a bifunctional organic linker. bldpharm.com In these systems, the compound does not act as a catalyst itself but is a crucial component of the resulting catalytically active material.

Integration into Functional Materials Development

The unique electronic and structural characteristics of this compound make it a target for integration into functional materials. smolecule.com It is considered a precursor for synthesizing materials with potential uses in organic electronics and optoelectronic devices. smolecule.com

The strategic inclusion of fluorine atoms in organic linkers can enhance the stability and modify the properties of materials like Metal-Organic Frameworks (F-MOFs). rsc.org Fluorination can improve thermal stability and influence the gas absorption selectivity of these materials. rsc.org Furthermore, similar fluorinated isonicotinic acids have been successfully used for interfacial modification in perovskite solar cells, suggesting a potential application area for this compound in developing advanced photovoltaic technologies. researchgate.net

Interactive Data Table: Applications of this compound

Application Area Role of Compound Resulting Product/Field References
Pharmaceuticals Building Block / IntermediateADP Receptor Antagonists chembk.com
Pharmaceuticals PrecursorInhibitors of 2OG Oxygenases nih.gov
Agrochemicals PrecursorHerbicides, Fungicides smolecule.com
Materials Science Organic Linker / PrecursorMetal-Organic Frameworks (MOFs) rsc.org
Materials Science PrecursorOrganic Electronics smolecule.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-chloro-3-fluoroisonicotinic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of derivatives typically involves esterification followed by functionalization. For example, this compound is first converted to its methyl ester using methanol under acidic conditions. This ester is then subjected to Pd-catalyzed carbonylation to yield dimethyl 3-fluoropyridine-2,4-dicarboxylate, achieving a 77% yield over two steps . Optimization includes controlling stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time to minimize side products. Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is critical for purification .

Q. How can researchers ensure high-purity isolation of this compound intermediates during synthesis?

  • Methodological Answer : Purification via flash column chromatography is standard. For instance, methyl 2-chloro-3-fluoroisonicotinate is isolated using a silica-packed Ultra cartridge with a gradient elution (0%→20% ethyl acetate in cyclohexane over 15 column volumes). Monitoring by thin-layer chromatography (TLC) or HPLC ensures purity, with yields up to 59% . Post-synthesis, acidic ion exchange chromatography effectively removes residual bases or salts from saponification steps .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection quantifies purity. For crystalline derivatives, X-ray diffraction (potentially using SHELX software ) resolves stereochemistry. Thermal analysis (e.g., DSC) assesses stability .

Advanced Research Questions

Q. How does this compound act as a precursor for inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases?

  • Methodological Answer : The acid is esterified and functionalized to produce 3-fluoropyridine-2,4-dicarboxylate derivatives, which mimic 2OG and competitively bind to enzyme active sites. Biochemical assays (e.g., enzyme kinetics with varying substrate concentrations) quantify inhibition constants (Kᵢ). Structural studies (e.g., co-crystallization with target enzymes) reveal binding modes, guiding rational design .

Q. What strategies integrate synthetic chemistry with structural biology to study the inhibitory mechanism of fluorinated derivatives?

  • Methodological Answer : After synthesizing derivatives (e.g., dimethyl 3-fluoropyridine-2,4-dicarboxylate), biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities. Synchrotron-based X-ray crystallography (refined via SHELXL ) resolves inhibitor-enzyme complexes. Computational docking (e.g., AutoDock) validates experimental data and predicts modifications for enhanced potency .

Q. How can researchers design in vitro assays to evaluate the selectivity of this compound derivatives across oxygenase isoforms?

  • Methodological Answer : Use recombinant human oxygenases (e.g., HIF prolyl hydroxylase, histone demethylases) in enzyme activity assays. Measure IC₅₀ values via fluorescence-based or colorimetric detection of co-product formation (e.g., succinate). Counter-screening against non-target isoforms (e.g., collagen prolyl hydroxylase) assesses selectivity. Data normalization to control inhibitors (e.g., IOX1) ensures reliability .

Notes on Data Interpretation and Contradictions

  • Synthesis Yields : While reports a 77% yield over two steps for dimethyl 3-fluoropyridine-2,4-dicarboxylate, cites 59% for methyl ester synthesis. This discrepancy highlights the need to optimize reaction scales and catalyst batches.
  • Purification : Gradient elution in contrasts with ion exchange in , suggesting context-dependent choices (e.g., polarity of intermediates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.